

An In-depth Technical Guide to the Chemical Properties of 3-Methylbutanol-d2

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Compound of Interest

Compound Name: 3-Methylbutanol - d2

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This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methylbutanol-d2. Given the limited availability of specific experimental data for this deuterated compound, this guide leverages data from its non-deuterated isotopologue, 3-methylbutanol (commonly known as isoamyl alcohol), to provide a robust predictive profile. It is important to note that while the chemical behavior is nearly identical, physical properties such as molecular weight, density, and boiling point will be slightly altered by the presence of deuterium. This document also outlines detailed experimental protocols for the quality control and analysis of 3-Methylbutanol-d2, essential for its application in research and development.

Core Chemical and Physical Properties

The incorporation of two deuterium atoms in place of hydrogen will result in a predictable increase in the molecular weight and density of 3-Methylbutanol-d2 compared to its non-deuterated counterpart. Other physical properties such as boiling point, melting point, and vapor pressure are also expected to show slight variations. The following table summarizes the known properties of 3-methyl-1-butanol, which serves as a reliable reference.

Property	Value (for 3-Methyl-1-butanol)	Reference
Molecular Formula	C5H12O	
Molecular Weight	88.15 g/mol	[1][2]
Appearance	Clear, colorless liquid	[2][3][4]
Odor	Characteristic pungent, alcoholic, banana-like	[3]
Density	0.809 g/mL at 25 °C	[3]
Boiling Point	130-132 °C	[1][2][4]
Melting Point	-117 °C	[1]
Flash Point	43.5 °C (closed cup)	
Solubility in Water	Soluble	[3][4]
Vapor Pressure	2 mmHg at 20 °C	
Refractive Index	n _{20/D} 1.406	

Experimental Protocols

The quality and purity of deuterated compounds are critical for their application in sensitive analytical techniques and as tracers in metabolic studies. The following are detailed methodologies for key experiments to characterize and qualify 3-Methylbutanol-d₂.

Isotopic Purity and Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity of the compound and determine the degree of deuteration.

Methodology:

- **Sample Preparation:** Prepare a solution of 3-Methylbutanol-d₂ in a suitable non-deuterated solvent (e.g., Chloroform, Acetone) at a concentration of approximately 1-5% (v/v).

- ^1H NMR Spectroscopy:
 - Acquire a proton NMR spectrum. The absence or significant reduction of the signal corresponding to the deuterated positions will confirm the isotopic labeling.
 - The chemical shifts of the remaining protons will confirm the overall structure of the 3-methylbutanol backbone.
- ^2H NMR Spectroscopy:
 - Acquire a deuterium NMR spectrum. A strong signal at the chemical shift corresponding to the labeled position will be observed, confirming the presence and location of the deuterium.
 - The integration of this signal can be used to quantify the isotopic enrichment.
- Instrument Parameters (Example for a 400 MHz spectrometer):
 - ^1H NMR: Pulse angle 30° , acquisition time 4s, relaxation delay 5s, 16 scans.
 - ^2H NMR: Pulse angle 90° , acquisition time 2s, relaxation delay 2s, 64 scans.

Molecular Weight Verification and Impurity Profiling by Mass Spectrometry (MS)

Objective: To verify the molecular weight of 3-Methylbutanol- d_2 and identify any potential impurities.

Methodology:

- Ionization Technique: Electron Ionization (EI) is suitable for this volatile alcohol.
- Sample Introduction: Introduce the sample via direct injection or through a Gas Chromatography (GC) system for separation of any impurities prior to mass analysis.
- Mass Analysis:
 - Acquire a full scan mass spectrum.

- The molecular ion peak (M^+) should be observed at m/z corresponding to the molecular weight of 3-Methylbutanol- d_2 (approximately 90.16 g/mol).
- The fragmentation pattern should be consistent with the structure of 3-methylbutanol, with characteristic shifts in fragment masses due to the presence of deuterium.
- Data Analysis: Compare the obtained spectrum with the spectrum of a non-deuterated standard to confirm the mass shift and fragmentation pattern.

Purity Analysis by Gas Chromatography (GC)

Objective: To determine the chemical purity of the 3-Methylbutanol- d_2 sample and separate it from any isomeric or other volatile impurities.

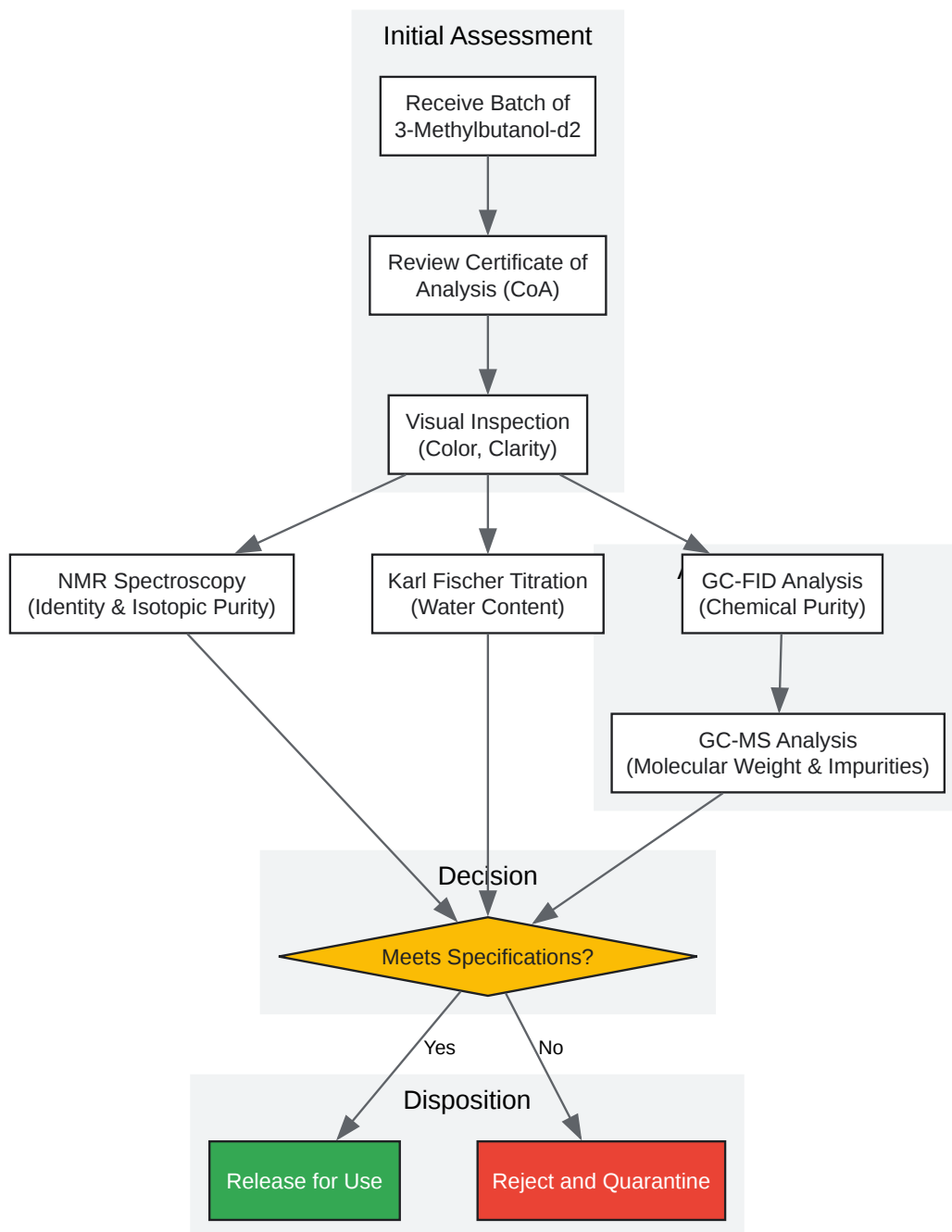
Methodology:

- Column: A polar capillary column (e.g., WAX or FFAP phase) is recommended for good peak shape and separation of alcohol isomers.
- Carrier Gas: Helium or Hydrogen at a constant flow rate.
- Injection: Inject a small volume (e.g., 1 μ L) of the neat or diluted sample into a heated injection port.
- Temperature Program:
 - Initial oven temperature: 50 °C (hold for 2 minutes).
 - Ramp: Increase temperature at a rate of 10 °C/min to 150 °C.
 - Final hold: Hold at 150 °C for 5 minutes.
- Detection: A Flame Ionization Detector (FID) is suitable for sensitive detection of organic compounds.
- Data Analysis: The purity is determined by the area percentage of the main peak corresponding to 3-Methylbutanol- d_2 .

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of a newly synthesized or procured batch of 3-Methylbutanol-d₂.

Quality Control Workflow for 3-Methylbutanol-d2

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